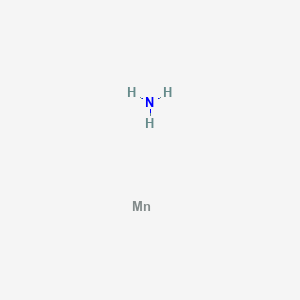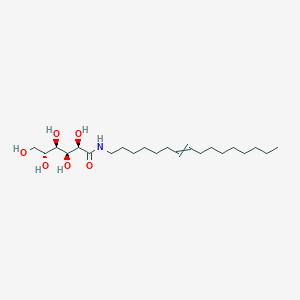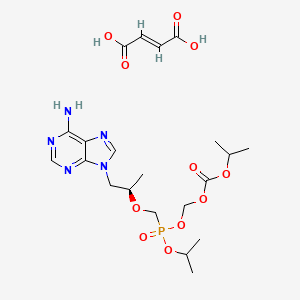
((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(((((®-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate” is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of multiple functional groups, including amino, phosphoryl, and carbonate groups, suggests that this compound could have diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(((((®-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate” involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of the purine base, followed by the introduction of the propan-2-yl group through a substitution reaction. The subsequent steps involve the addition of the phosphoryl and carbonate groups, which are introduced using phosphorylating and carbonating agents, respectively. The final step involves the formation of the fumarate salt, which is achieved by reacting the compound with fumaric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity. Additionally, purification steps such as crystallization, filtration, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “(((((®-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate” can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The phosphoryl group can be reduced to form phosphine derivatives.
Substitution: The isopropoxy and carbonate groups can be substituted with other alkoxy or carbonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the phosphoryl group may produce phosphine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its purine base makes it a candidate for studies on nucleotide analogs and their interactions with DNA and RNA.
Medicine: The compound’s potential biological activity suggests it could be investigated for therapeutic applications, such as antiviral or anticancer agents.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of “(((((®-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate” involves its interaction with molecular targets such as enzymes and receptors. The purine base can bind to nucleotide-binding sites, potentially inhibiting or modulating the activity of enzymes involved in DNA and RNA synthesis. The phosphoryl and carbonate groups may also interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Tenofovir: An antiviral nucleotide analog with a phosphoryl group.
Adefovir: Another antiviral nucleotide analog with a similar mechanism of action.
Uniqueness
The uniqueness of “(((((®-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isopropoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate” lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1422284-15-8 |
|---|---|
Molecular Formula |
C21H32N5O11P |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H28N5O7P.C4H4O4/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22;5-3(6)1-2-4(7)8/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,30?;/m1./s1 |
InChI Key |
KUKFSJJPWCVOBK-NOCXICHJSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OC(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



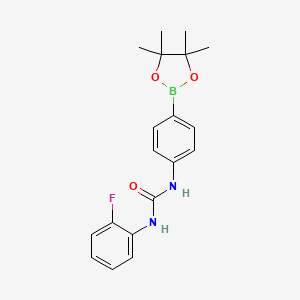
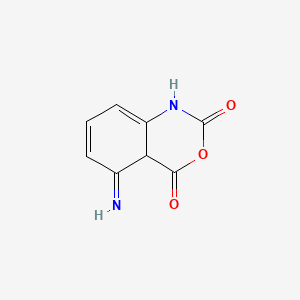
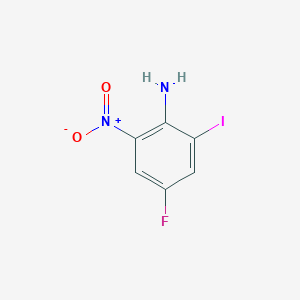
![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
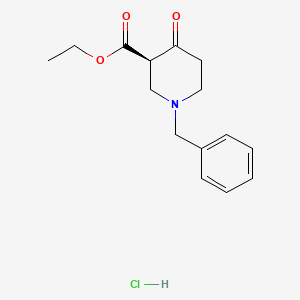
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
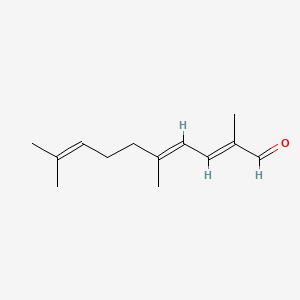
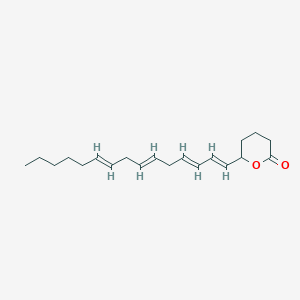
![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)
